N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a synthetic benzamide derivative characterized by a benzothiazole ring system, a butoxy substituent at the para position of the benzamide core, and a dimethylaminoethyl moiety linked via the amide nitrogen. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-4-5-16-27-18-12-10-17(11-13-18)21(26)25(15-14-24(2)3)22-23-19-8-6-7-9-20(19)28-22;/h6-13H,4-5,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYICKHSEVNEXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Formation of Benzamide Linkage: The benzamide linkage is formed by reacting the benzothiazole derivative with 4-butoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Introduction of Dimethylaminoethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole core and the benzamide linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide hydrochloride, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that benzothiazole derivatives exhibit cytotoxic effects against pancreatic cancer cells, highlighting their potential as anticancer agents .
| Compound | Type of Cancer | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Pancreatic Cancer | Induction of Apoptosis | 5.2 |
| Benzothiazole Derivative X | Breast Cancer | Cell Cycle Arrest | 3.8 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases. The compound has shown promise in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in treating conditions like Alzheimer’s disease . The ability to inhibit these enzymes suggests potential applications in managing neurodegenerative disorders characterized by cholinergic deficits.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Substituent Introduction : The butoxy and dimethylamino groups are introduced via nucleophilic substitution reactions.
- Amidation : The final step involves forming the amide bond between the benzothiazole and the amine.
The structure-activity relationship studies reveal that modifications on the benzothiazole core significantly influence biological activity, suggesting that specific substituents can enhance potency against targeted diseases .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibition of cancer cell lines. For example, a study reported an IC50 value of 5 µM against breast cancer cells, indicating strong anticancer efficacy .
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of this compound in vivo. In one study, treatment with the compound resulted in a marked reduction in tumor size compared to control groups, supporting its application as a potential anticancer therapy .
Conclusion and Future Directions
This compound presents a promising avenue for research in pharmacology and medicinal chemistry due to its diverse biological activities. Future studies should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential across various disease models.
Further investigation into its mechanisms of action will be crucial for understanding how it interacts with biological systems and for developing targeted therapies based on this compound's unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Benzothiazole vs. Methoxy/Sulfonyl Groups: The target compound’s benzothiazole moiety distinguishes it from Itopuride and other analogues, which feature methoxy or methylsulfonyl groups. Benzothiazoles are known for their bioactivity in kinase inhibition and antimicrobial applications, whereas methoxy groups often enhance metabolic stability .
- Tertiary Amine Variations: The dimethylaminoethyl group in the target compound contrasts with diethylaminoethyl groups in analogues (). Dimethylaminoethyl moieties are associated with improved solubility and reduced toxicity profiles compared to bulkier diethylamino derivatives .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H31N3O2S
- Molar Mass : 413.59 g/mol
- CAS Number : Not specified in the search results but can be referenced via PubChem for detailed properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological effects:
- Antitumor Activity : Compounds derived from benzothiazole have shown significant antitumor properties. Research indicates that derivatives with similar structures exhibit high potential in inhibiting cell proliferation across various cancer cell lines, including lung and breast cancers .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies suggest that benzothiazole derivatives demonstrate notable antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its biological effects is primarily related to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain. This is particularly relevant for its potential use in treating conditions characterized by excessive inflammation .
- Receptor Modulation : There is evidence suggesting that this compound may act as a modulator of certain receptors involved in cellular signaling pathways. This modulation could lead to altered cellular responses, contributing to its therapeutic effects.
Antitumor Studies
A study focusing on the antitumor activity of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects in vitro. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 12.5 |
| Compound B | HCC827 (Lung Cancer) | 9.48 |
| Compound C | MRC-5 (Normal Fibroblast) | >50 |
These findings indicate that while the compound is effective against cancer cells, it also shows selective toxicity towards normal cells .
Antimicrobial Activity
In another study assessing antimicrobial properties, the following results were observed:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
These results highlight the potential of benzothiazole derivatives as antibacterial agents, with implications for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
